

# Org 21465: A Technical Review of a Neuroactive Steroid Anesthetic

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the available scientific literature on **Org 21465**, a water-soluble, steroidal intravenous anesthetic agent. This document synthesizes information on its mechanism of action, pharmacokinetics, and clinical findings, presenting quantitative data in structured tables and illustrating key concepts with diagrams generated using the DOT language.

## Introduction

**Org 21465** is a synthetic neuroactive steroid developed by Organon as a potential intravenous anesthetic.[1][2][3] As a water-soluble compound, it offered a potential advantage over other poorly soluble steroid anesthetics.[2][3][4] Structurally, it is  $2\beta$ -3 $\alpha$ -5 $\alpha$ -3-hydroxy-2-(2,2-dimethylmorpholin-4-yl)-pregnan-11,20-dione.[5][6] Despite showing anesthetic efficacy in early human trials, its development was halted due to adverse effects, including excitatory phenomena.[1][7][8]

## **Mechanism of Action: GABAA Receptor Modulation**

The primary mechanism of action for **Org 21465** is the positive allosteric modulation of the  $\gamma$ -aminobutyric acid type A (GABAA) receptor.[7][9][10] Neuroactive steroids like **Org 21465** bind to a site on the GABAA receptor distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[9][10] This binding enhances the receptor's response to GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal



membrane potentiates the inhibitory effects of GABA, leading to sedation, hypnosis, and anesthesia.[9][10]

While **Org 21465** and other neuroactive steroids demonstrate similar intrinsic efficacy at the GABAA receptor, they can differ significantly in potency.[5] The specific subunits of the GABAA receptor complex can also influence the effects of neurosteroids.[9][10]



Click to download full resolution via product page

Caption: GABAA Receptor Signaling Pathway Modulated by Org 21465.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data reported for **Org 21465** in the scientific literature.

Table 1: Pharmacokinetic Parameters in Humans Data from a study in ten male volunteers following a 1-minute i.v. infusion. The pharmacokinetic analysis supported a three-compartment model.[1]



| Parameter           | Value | Unit  | Description                                                                     |
|---------------------|-------|-------|---------------------------------------------------------------------------------|
| V1                  | 4.31  | L     | Volume of the central compartment                                               |
| V2                  | 14.2  | L     | Volume of the rapid peripheral compartment                                      |
| V3                  | 89.4  | L     | Volume of the slow peripheral compartment                                       |
| Clearance (from V1) | 1.55  | L/min | Clearance from the central compartment                                          |
| Q1                  | 2.54  | L/min | Inter-compartmental clearance between central and rapid peripheral compartments |
| Q2                  | 1.79  | L/min | Inter-compartmental clearance between central and slow peripheral compartments  |

Table 2: In Vivo Potency in Rats Data from a pharmacokinetic/pharmacodynamic (PK/PD) modeling study measuring EEG effects.[5]

| Parameter | Value      | Unit  | Description      |
|-----------|------------|-------|------------------|
| KPD       | 1619 ± 208 | ng/mL | Potency estimate |

Table 3: Clinical Dosing and Effects in Humans Data from a Phase 1 study in male volunteers. [1]



| Dose Range      | Effect                             | Adverse Events                                                         |
|-----------------|------------------------------------|------------------------------------------------------------------------|
| 0.8 - 1.8 mg/kg | Anesthesia achieved at ≥ 1.0 mg/kg | Venous pain at injection site,<br>dose-related excitatory<br>phenomena |

# **Experimental Protocols**

Detailed, step-by-step experimental protocols for the studies on **Org 21465** are not fully available in the reviewed literature. The following provides a high-level overview of the methodologies described.

## **Human Pharmacokinetic and Pharmacodynamic Study**

A Phase 1, open-label, dose-finding study was conducted in ten healthy male volunteers.[1]

### Methodology Overview:

- Subject Recruitment: Healthy male volunteers were recruited for the study.
- Drug Administration: Org 21465 was administered as a 1-minute intravenous infusion.
- Dose Escalation: Doses ranged from 0.8 to 1.8 mg/kg.
- Monitoring: Anesthesia levels were assessed, and subjects were monitored for adverse events, including venous pain, histamine release, apnea, and excitatory phenomena.
   Electroencephalography (EEG) was used to monitor brain activity.
- Pharmacokinetic Sampling: Blood samples were likely collected at various time points postinfusion to determine plasma concentrations of Org 21465.
- Data Analysis: The plasma concentration-time data was fitted to a three-compartment pharmacokinetic model to determine parameters such as volumes of distribution and clearance rates.





Click to download full resolution via product page

Caption: High-Level Workflow for the Human Volunteer Study of Org 21465.

# In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Rats

A study was conducted to characterize the in vivo EEG effects of **Org 21465** and other neuroactive steroids in rats.[5]



### Methodology Overview:

- Animal Model: The study was performed in rats.
- Drug Administration: Org 21465 was administered intravenously.
- Pharmacokinetic Sampling: Plasma concentrations of the drug were measured over time.
- Pharmacodynamic Measurement: The EEG effect of the drug was determined concurrently.
- PK/PD Modeling: The time course of the plasma concentrations and the EEG effects were correlated using a two-compartment pharmacokinetic model with an effect compartment. The concentration-EEG effect relationship was characterized using a mechanism-based pharmacodynamic model.

### Conclusion

**Org 21465** is a water-soluble steroidal anesthetic that acts as a positive allosteric modulator of the GABAA receptor. While it demonstrated anesthetic efficacy in early human trials, its clinical development was discontinued due to the occurrence of excitatory phenomena and venous pain upon injection.[1][7][8] Pharmacokinetic studies in humans revealed a three-compartment model of distribution. The available literature provides valuable insights into the pharmacology of neuroactive steroids and highlights the challenges in developing anesthetic agents with favorable safety profiles.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]



- 4. researchgate.net [researchgate.net]
- 5. Neuroactive steroids differ in potency but not in intrinsic efficacy at the GABA(A) receptor in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of neurosteroid interactions with GABAA receptors PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Neurosteroids and GABA-A Receptor Function [frontiersin.org]
- 10. Neurosteroids and GABA-A Receptor Function PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Org 21465: A Technical Review of a Neuroactive Steroid Anesthetic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677469#review-of-literature-on-org-21465]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com